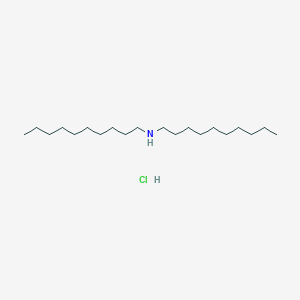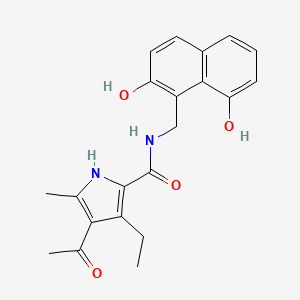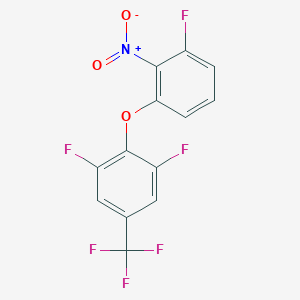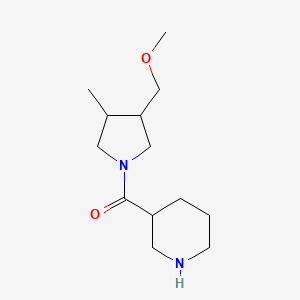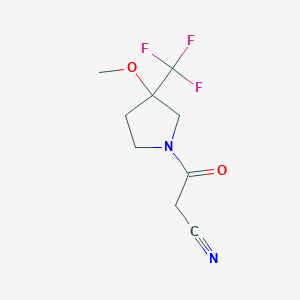
Carvedilol N'-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvedilol N’-beta-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . Carvedilol N’-beta-D-Glucuronide is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Carvedilol N’-beta-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Carvedilol . The reaction conditions often include a buffer solution, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods
Industrial production of Carvedilol N’-beta-D-Glucuronide may involve bioreactors where the enzymatic reaction is scaled up. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Carvedilol N’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Carvedilol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and glucuronosyltransferase enzymes.
Major Products
The major product formed from the hydrolysis of Carvedilol N’-beta-D-Glucuronide is Carvedilol. Other minor products may include various glucuronide conjugates depending on the specific conditions and enzymes used .
Applications De Recherche Scientifique
Carvedilol N’-beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Carvedilol in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.
Toxicology: Assessing the safety and efficacy of Carvedilol and its metabolites in preclinical and clinical studies.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of specific enzymes.
Mécanisme D'action
Carvedilol N’-beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a nonselective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and an alpha-1 adrenergic antagonist . This dual action leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Bisoprolol: Another selective beta-1 adrenergic antagonist with similar therapeutic uses.
Uniqueness
Carvedilol N’-beta-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its solubility and excretion. This property differentiates it from other beta-adrenergic antagonists that may not undergo similar metabolic pathways .
Propriétés
Formule moléculaire |
C30H34N2O10 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
Clé InChI |
ZQZHJYJNGJEIGF-MGBYVDSNSA-N |
SMILES isomérique |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

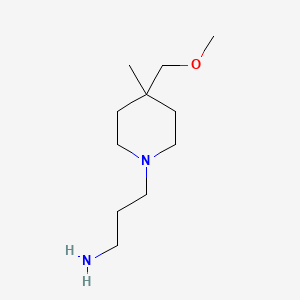
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
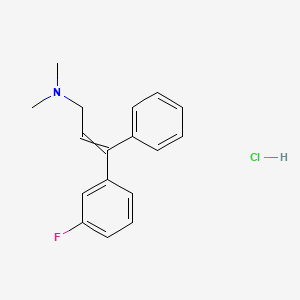

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)

